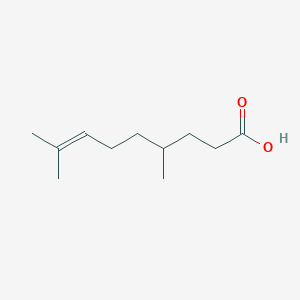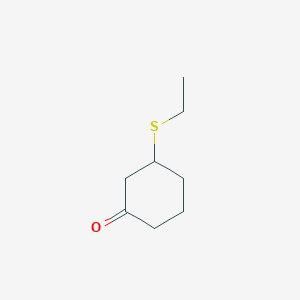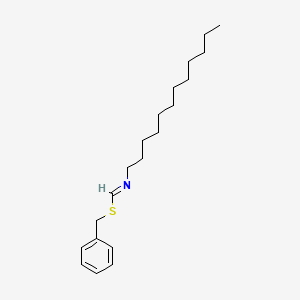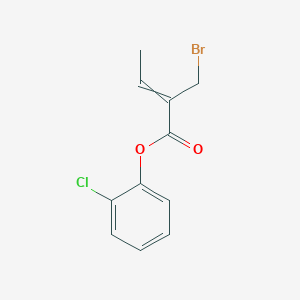![molecular formula C18H16O2S2 B14514376 Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate CAS No. 62716-05-6](/img/structure/B14514376.png)
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Métodos De Preparación
The synthesis of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide.
Attachment of Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiourea as a dihydrosulfide surrogate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiophene core is known for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its potential as a kinase inhibitor and its role in modulating various biological pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to their active sites, thereby affecting signal transduction pathways .
Comparación Con Compuestos Similares
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate can be compared with other benzothiophene derivatives:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
These compounds share the benzothiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Número CAS |
62716-05-6 |
|---|---|
Fórmula molecular |
C18H16O2S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
ethyl 2-(1-benzothiophen-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H16O2S2/c1-2-20-18(19)15-9-5-3-8-14(15)12-21-17-11-13-7-4-6-10-16(13)22-17/h3-11H,2,12H2,1H3 |
Clave InChI |
CEQGYHRLVZGNHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1CSC2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)


![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)



![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

